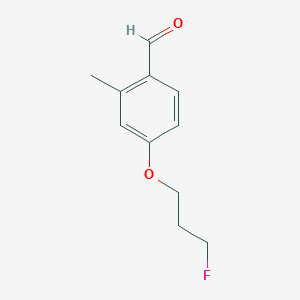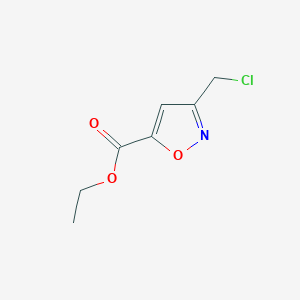
Suc-ala-ala-ala-ala-ala-pna
概要
説明
N-Succinyl-Ala-Ala-Ala-p-nitroanilide: is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of elastase, a type of serine protease. This compound is particularly useful in colorimetric assays due to the release of p-nitroaniline, which can be measured spectrophotometrically .
科学的研究の応用
N-Succinyl-Ala-Ala-Ala-p-nitroanilide is widely used in scientific research for:
Enzyme Activity Assays: It is a standard substrate for measuring the activity of elastase and other serine proteases.
Drug Screening: Used in high-throughput screening to identify inhibitors of elastase, which are potential therapeutic agents for diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Biochemical Studies: Employed in studies of enzyme kinetics and mechanism of action.
作用機序
Target of Action
The primary target of Suc-ala-ala-ala-ala-ala-pna, also known as N-Succinyl-Ala-Ala-Ala-p-nitroanilide, is elastase . Elastase is an enzyme that breaks down elastin, a key component of the extracellular matrix in tissues. It plays a crucial role in maintaining the elasticity and structural integrity of tissues.
Mode of Action
this compound acts as a substrate for elastase . Elastase binds to the compound and hydrolyzes it, leading to the release of p-nitroaniline . This interaction results in a change that can be quantified by colorimetric detection at 405 nm , providing a measure of elastase activity.
Pharmacokinetics
Its solubility has been tested in dmf at 25 mg/ml . Various publications cite preparation of stock solutions of this material in DMSO . These factors can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The hydrolysis of this compound by elastase results in the formation of p-nitroaniline . This reaction can be quantified by colorimetric detection, providing a measure of elastase activity . Therefore, the compound serves as a useful tool for assaying elastase activity in various biological samples.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the buffers and solvents used in assays can affect the substrate results . Moreover, the compound should be stored at 2-8 °C for stability .
生化学分析
Biochemical Properties
Suc-ala-ala-ala-ala-ala-pna plays a significant role in biochemical reactions, primarily as a substrate for elastase. Elastase is an enzyme that hydrolyzes peptide bonds in proteins, and this compound is designed to mimic the natural substrates of elastase. When elastase acts on this compound, it cleaves the peptide bond, releasing p-nitroaniline, which can be quantified colorimetrically. This reaction is highly reproducible and can be completed in a short time, making it ideal for various assays .
In addition to elastase, this compound can interact with other proteases such as alkaline proteases, proteinase K, subtilisins, and thermitase. These interactions are based on the enzyme’s ability to recognize and cleave the peptide bonds within this compound, leading to the release of p-nitroaniline .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for elastase and other proteases. In cells where elastase activity is elevated, such as in inflammatory conditions, the hydrolysis of this compound can be used to monitor enzyme activity and study the effects of elastase on cell function . The release of p-nitroaniline upon cleavage of this compound can be detected colorimetrically, providing insights into the enzyme’s activity and its impact on cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with elastase and other proteases. When this compound binds to the active site of elastase, the enzyme cleaves the peptide bond, releasing p-nitroaniline. This reaction is highly specific and can be quantified by measuring the absorbance of p-nitroaniline at 405 nm . The binding interactions between this compound and elastase are crucial for understanding enzyme kinetics and the effects of potential inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at 2-8°C, but its stability can be affected by the solvents and buffers used in assays . Stock solutions of this compound in dimethyl sulfoxide (DMSO) can be stored at -20°C, although the long-term stability of these solutions has not been extensively tested . Over time, the hydrolysis of this compound by elastase can provide valuable information on the enzyme’s activity and its impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound can be used to monitor elastase activity without causing significant adverse effects . At high doses, there may be toxic or adverse effects, particularly if the compound interferes with normal cellular processes . Understanding the dosage effects of this compound is crucial for its safe and effective use in research .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. The hydrolysis of this compound by elastase and other proteases leads to the release of p-nitroaniline, which can be quantified to measure enzyme activity . This reaction is essential for studying the metabolic flux and the effects of protease inhibitors on enzyme activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with proteases. The compound can be taken up by cells and localized to areas where elastase activity is present . The distribution of this compound within cells can provide insights into the localization and activity of elastase and other proteases .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with proteases and other biomolecules. The compound can be directed to specific compartments or organelles where elastase activity is present . Understanding the subcellular localization of this compound is crucial for studying its effects on enzyme activity and cellular function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Succinyl-Ala-Ala-Ala-p-nitroanilide involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically includes:
Coupling of Amino Acids: The amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.
Protection and Deprotection Steps: Protecting groups are used to prevent unwanted reactions at specific sites. These groups are later removed under specific conditions.
Attachment of p-Nitroanilide: The final step involves the attachment of the p-nitroanilide group to the peptide chain.
Industrial Production Methods: Industrial production of N-Succinyl-Ala-Ala-Ala-p-nitroanilide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions: N-Succinyl-Ala-Ala-Ala-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by elastase and other serine proteases. The hydrolysis results in the release of p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions:
Buffers: Commonly used buffers include HEPES buffer (pH 7.5) and Tris buffer (pH 8.3).
Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are used to dissolve the substrate.
Enzymes: Elastase and other serine proteases are used to catalyze the hydrolysis reaction.
Major Products: The major product formed from the hydrolysis of N-Succinyl-Ala-Ala-Ala-p-nitroanilide is p-nitroaniline, which is yellow and can be measured at 410 nm .
類似化合物との比較
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: Another substrate used for elastase assays, but with a different peptide sequence.
N-Succinyl-Ala-Ala-Pro-Leu-p-nitroanilide: Used for similar purposes but may have different specificity and kinetic properties.
Uniqueness: N-Succinyl-Ala-Ala-Ala-p-nitroanilide is unique due to its high specificity for elastase and its use in colorimetric assays, making it a valuable tool in biochemical research .
特性
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N7O10/c1-12(26-19(33)10-11-20(34)35)21(36)27-13(2)22(37)28-14(3)23(38)29-15(4)24(39)30-16(5)25(40)31-17-6-8-18(9-7-17)32(41)42/h6-9,12-16H,10-11H2,1-5H3,(H,26,33)(H,27,36)(H,28,37)(H,29,38)(H,30,39)(H,31,40)(H,34,35)/t12-,13-,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYJQWUPRIFIBP-QXKUPLGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N7O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Suc-Ala-Ala-Ala-Ala-Ala-pNA particularly useful for studying astacin?
A: this compound (N-(3-(4-nitrophenyl)propanoyl)-hexaalanylamide) is a valuable tool for studying astacin, a zinc-endopeptidase, for a few reasons. []
- Cleavage Specificity: Astacin shows a preference for cleaving peptide bonds rather than simple amide bonds. This compound, with its multiple alanine residues, mimics a peptide substrate more closely than shorter nitroanilide compounds. []
- Multiple Cleavage Sites: Uniquely, astacin can cleave this substrate in two places. The first cleavage, yielding Suc-Ala-Ala and Ala-Ala-Ala-pNA, occurs much more efficiently (1200x higher specificity constant) than the second cleavage which releases p-nitroaniline from the remaining fragment. This highlights astacin's preference for longer substrates and its ability to make multiple cuts. []
- Kinetic Studies: By measuring the rate of p-nitroaniline release, researchers can determine kinetic parameters like kcat/Km, providing insights into astacin's catalytic efficiency and substrate preference. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)


![4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1406462.png)
![6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1406465.png)
